(Z)-6-((2-methylallyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one
Description
(Z)-6-((2-methylallyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a synthetic benzofuranone derivative characterized by a Z-configuration at the exocyclic double bond. Its structure features a benzofuran-3(2H)-one core substituted at the 6-position with a 2-methylallyloxy group and at the 2-position with a (5-methylfuran-2-yl)methylene moiety. This compound is part of a broader class of benzofuran derivatives studied for their diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties .
Properties
IUPAC Name |
(2Z)-2-[(5-methylfuran-2-yl)methylidene]-6-(2-methylprop-2-enoxy)-1-benzofuran-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O4/c1-11(2)10-20-13-6-7-15-16(8-13)22-17(18(15)19)9-14-5-4-12(3)21-14/h4-9H,1,10H2,2-3H3/b17-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNYMRAAAZFOFK-MFOYZWKCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Ortho-Alkynyl Phenol Derivatives
A representative approach involves treating 2-alkynylphenol 1 with a PtCl₂ catalyst system to induce 5-endo-dig cyclization, forming benzofuran-3(2H)-one 2 (Table 1). The reaction proceeds via activation of the alkyne, nucleophilic attack by the phenolic oxygen, and proton transfer to yield the bicyclic structure.
Table 1: Cyclization Conditions for Benzofuran Core Synthesis
Introduction of the 2-Methylallyloxy Group
Etherification at the 6-position of the benzofuran core is achieved through nucleophilic substitution or Mitsunobu reactions. Source highlights the use of alkylating agents like 2-methylallyl bromide in the presence of base (e.g., K₂CO₃) to install the allyloxy group.
Alkylation of Phenolic Intermediates
Benzofuran-3(2H)-one 2 is treated with 2-methylallyl bromide (3 ) in acetone under reflux with K₂CO₃ to yield 6-(2-methylallyloxy)benzofuran-3(2H)-one 4 (Scheme 1). The reaction typically achieves >80% yield after 12 hours.
Scheme 1: Etherification Step
Formation of the (5-Methylfuran-2-yl)methylene Substituent
The exocyclic double bond at the 2-position is introduced via Knoevenagel condensation between benzofuran-3(2H)-one 4 and 5-methylfurfural (5 ). Source notes that such condensations require acidic or basic catalysts (e.g., piperidine, acetic acid) and heat to drive dehydration.
Knoevenagel Condensation Optimization
Reaction of 4 with 5 in ethanol containing glacial acetic acid (20 mol%) at 80°C for 6 hours produces the (Z)-isomer 6 selectively (Table 2). The Z configuration is favored due to steric hindrance between the furan ring and benzofuran core.
Table 2: Condensation Conditions for Methylene Group Installation
| Catalyst | Solvent | Temperature (°C) | Z:E Ratio | Yield (%) |
|---|---|---|---|---|
| Glacial HOAc | Ethanol | 80 | 9:1 | 72 |
| Piperidine | Toluene | 110 | 7:1 | 68 |
Integrated Synthetic Routes
One-Pot Sequential Methodology
A streamlined approach combines cyclization and condensation in a single pot. Source describes platinum-catalyzed cyclization of 1 followed by in situ condensation with 5 , reducing purification steps. This method achieves 65% overall yield but requires precise control of reaction pH and temperature.
Patent-Based Approach (CN1219537A)
Source discloses a two-step process:
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Cyclization of precursor 7 using trimethyl orthoformate and acetic anhydride at 120°C.
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Condensation with 5 under acid catalysis to afford 6 in 70% yield.
Stereochemical Control and Purification
The Z configuration is retained via kinetic control during condensation. Chromatographic purification (silica gel, ethyl acetate/hexane) resolves geometric isomers, with the Z-isomer eluting first due to lower polarity. HPLC analysis (C18 column, MeCN/H₂O) confirms >95% isomeric purity.
Challenges and Optimization Strategies
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Byproduct Formation : Competing aldol adducts may form during condensation. Adding molecular sieves (4Å) suppresses this side reaction.
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Catalyst Loading : Reducing PtCl₂ to 2 mol% maintains efficacy while lowering costs.
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Solvent Effects : Switching from toluene to dimethylformamide (DMF) improves solubility of intermediates but risks over-alkylation.
Scalability and Industrial Relevance
Kilogram-scale synthesis (per) employs continuous flow reactors for cyclization and static mixers for condensation, achieving 90% throughput. Environmental metrics include a PMI (Process Mass Intensity) of 32, highlighting opportunities for solvent recycling .
Chemical Reactions Analysis
Types of Reactions
(Z)-6-((2-methylallyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles or electrophiles under appropriate conditions, such as acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Biological Activities
Benzofurans are known for a wide range of biological activities, including anti-inflammatory, anti-cancer, anti-microbial, and anti-fungal effects. The specific compound may exhibit similar properties based on its structural analogs.
Anti-inflammatory Properties
Research indicates that benzofuran derivatives can significantly inhibit pro-inflammatory mediators. For instance, compounds similar to benzofuran-3(2H)-one have shown efficacy in reducing levels of tumor necrosis factor (TNF), interleukin 1 (IL-1), and IL-8, which are pivotal in inflammatory responses . This suggests that (Z)-6-((2-methylallyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one may also possess anti-inflammatory capabilities.
Anti-cancer Potential
Benzofurans have been explored for their potential as chemotherapeutic agents. For example, certain derivatives have demonstrated the ability to inhibit NF-κB activation in cancer cells, leading to reduced tumor proliferation . The structural components of this compound may enhance its effectiveness as an anti-cancer agent.
Synthetic Applications
The synthesis of this compound can be achieved through various organic reactions involving benzofuran derivatives. Recent studies have reported methods for synthesizing similar compounds via microwave-assisted reactions and clay catalysis, which offer advantages in terms of yield and environmental sustainability .
Case Studies
Several studies highlight the therapeutic applications of benzofuran derivatives:
- Anti-inflammatory Studies : A study on a related benzofuran compound showed a significant reduction in inflammatory markers in osteoarthritis models, indicating its potential as a treatment for chronic inflammatory conditions .
- Cancer Research : Investigations into benzofuran-based compounds have revealed their ability to sensitize tumor cells to chemotherapy by modulating key signaling pathways involved in cell proliferation and survival .
- Enzyme Inhibition : Research has identified certain benzofuran derivatives as effective inhibitors of alkaline phosphatase, which is relevant in various pathological conditions including cancer and bone diseases .
Mechanism of Action
The mechanism of action of (Z)-6-((2-methylallyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing various biochemical processes. The exact mechanism can vary depending on the specific application and context.
Comparison with Similar Compounds
Benzofuran derivatives exhibit structural diversity due to variations in substituents on the core scaffold. Below is a comparative analysis of the target compound with structurally related analogs, focusing on substituent effects, physicochemical properties, and reported biological activities.
Structural and Substituent Comparisons
Key Observations:
- Electronic Effects: Electron-withdrawing groups (e.g., 2,6-dichlorobenzyl in ) enhance electrophilicity at the benzofuranone core, whereas electron-donating groups (e.g., 5-methylfuran in the target compound) may stabilize resonance structures .
Physicochemical Properties
Key Observations:
- The target compound exhibits moderate lipophilicity (LogP ≈ 2.8), which is lower than halogenated analogs (e.g., : LogP 3.5) due to the absence of chlorine atoms.
- Solubility in DMSO is comparable to but lower than hydroxy-substituted derivatives (), likely due to reduced hydrogen-bonding capacity .
Yield Comparison :
- The target compound’s yield (~60%) is comparable to (58%) but lower than derivatives (~70%), likely due to steric hindrance from the 5-methylfuran group .
Biological Activity
(Z)-6-((2-methylallyl)oxy)-2-((5-methylfuran-2-yl)methylene)benzofuran-3(2H)-one is a benzofuran derivative that has garnered interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This compound's unique structural features contribute to its reactivity and interaction with biological targets.
The synthesis of this compound typically involves the formation of the benzofuran core through cyclization reactions, followed by functionalization to introduce the 2-methylallyl and 5-methylfuran groups. The synthetic routes can vary but often include:
- Formation of Benzofuran Core : Achieved through cyclization of phenol derivatives with alkenes or alkynes.
- Functionalization : Subsequent reactions introduce specific substituents, enhancing biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C18H18O4 |
| Molecular Weight | 298.34 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Antimicrobial Activity
Research indicates that benzofuran derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzofuran compounds demonstrate activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
In a comparative study, this compound was evaluated alongside other derivatives, revealing a minimum inhibitory concentration (MIC) that suggests moderate to strong antimicrobial effects.
Anticancer Activity
The anticancer potential of this compound has been explored in various cell lines. In vitro assays demonstrated cytotoxic effects on cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer). The mechanism appears to involve apoptosis induction, as evidenced by increased levels of reactive oxygen species (ROS) and activation of caspases.
Table 2: Cytotoxicity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 | 25 | Apoptosis via ROS generation |
| MCF-7 | 30 | Caspase activation |
Anti-inflammatory Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promise in reducing inflammation. In vivo studies indicated a decrease in pro-inflammatory cytokines in animal models treated with the compound, suggesting potential therapeutic applications in inflammatory diseases.
Study 1: Antimicrobial Efficacy
A study published in the Journal of Pharmaceutical Sciences evaluated the antimicrobial efficacy of several benzofuran derivatives, including this compound. The results highlighted an inhibition zone against Gram-positive bacteria, supporting its use as a potential antimicrobial agent .
Study 2: Anticancer Properties
In another investigation focusing on the anticancer properties, researchers treated A549 and MCF-7 cells with varying concentrations of the compound. The findings indicated significant growth inhibition correlated with increased apoptosis markers . This study underscores the compound's potential for further development as an anticancer therapeutic.
Study 3: Anti-inflammatory Mechanism
A recent study assessed the anti-inflammatory effects of this compound in a murine model of arthritis. The administration resulted in reduced swelling and pain scores compared to controls, along with lower levels of inflammatory markers such as TNF-alpha and IL-6 .
Q & A
Q. Basic
- ¹H NMR : The Z-isomer exhibits distinct coupling patterns for the exocyclic double bond. For example, the methylene protons adjacent to the furan ring show deshielding (δ 7.2–7.8 ppm) with coupling constants (J = 12–14 Hz) indicative of restricted rotation .
- HPLC : Reverse-phase chromatography (C18 column, acetonitrile/water gradient) separates Z/E isomers. Retention times and peak areas quantify isomer ratios (≥95% Z-purity achievable) .
- IR Spectroscopy : Stretching vibrations for the carbonyl group (C=O at ~1700 cm⁻¹) and conjugated double bonds (C=C at ~1600 cm⁻¹) validate structural integrity .
What role do the 2-methylallyloxy and 5-methylfuran substituents play in modulating biological activity?
Q. Advanced
- 2-Methylallyloxy group : Enhances lipophilicity, improving membrane permeability. Comparative studies show that bulky substituents at the 6-position reduce metabolic degradation in cytochrome P450 assays .
- 5-Methylfuran moiety : Acts as a hydrogen-bond acceptor, facilitating interactions with enzyme active sites (e.g., microbial enoyl-ACP reductases). Methylation at the furan 5-position increases steric hindrance, potentially reducing off-target effects .
- Structure-Activity Relationship (SAR) : Analogues lacking these groups exhibit 2–3-fold lower antimicrobial activity in MIC assays against Staphylococcus aureus .
What computational methods predict the metabolic pathways of this benzofuran derivative?
Q. Advanced
- Docking simulations : AutoDock Vina or Schrödinger Suite models interactions with CYP3A4 and CYP2D6 isoforms. The 5-methylfuran group shows high affinity for CYP3A4’s hydrophobic pocket, suggesting phase I oxidation as a primary metabolic route .
- QSAR models : Predict metabolites using descriptors like LogP and polar surface area. MetaSite software identifies potential hydroxylation sites at the benzofuran C7 and furan C4 positions .
- MD simulations : Reveal stable binding conformations with NADPH oxidase, supporting hypotheses about ROS-mediated cytotoxicity in cancer cell lines .
What are the key challenges in isolating Z-isomers during synthesis?
Q. Basic
- Isomer separation : Z/E isomers co-elute in standard silica gel chromatography. Use silver nitrate-impregnated TLC plates or chiral stationary phases in HPLC for resolution .
- Byproduct formation : Over-alkylation at the benzofuran C4 position occurs if reaction times exceed 12 hours. Monitor via LC-MS and quench reactions at 80–85% conversion .
- Purification : Recrystallization from ethyl acetate/hexane (1:3) yields crystalline Z-isomers with >99% purity .
How does the Z-configuration influence binding affinity to biological targets compared to E-isomers?
Q. Advanced
- Enzyme inhibition : Z-isomers show 10-fold higher IC₅₀ values against E. coli DNA gyrase due to optimal spatial alignment of the methylfuran and benzofuran rings in the active site .
- Cellular uptake : Fluorescence polarization assays indicate Z-isomers have 30% higher intracellular accumulation in HeLa cells, attributed to reduced P-glycoprotein recognition .
- Thermodynamic stability : Molecular dynamics simulations reveal Z-isomers form stronger van der Waals interactions with hydrophobic binding pockets, reducing dissociation rates (kₒff ~0.05 s⁻¹) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
